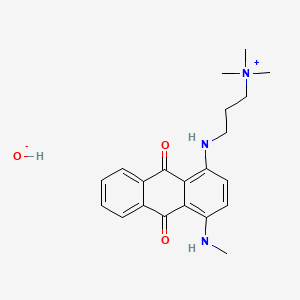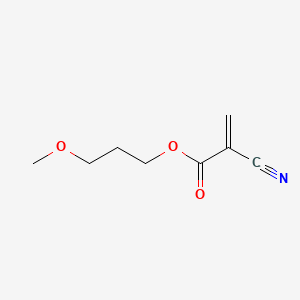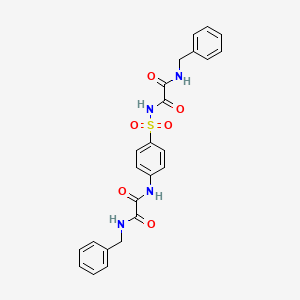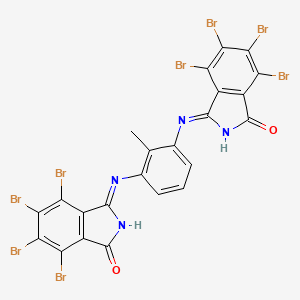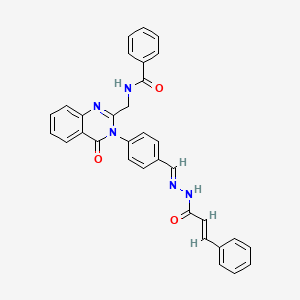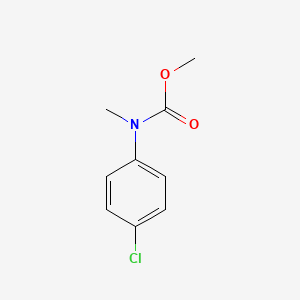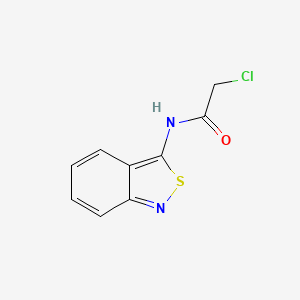
8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid typically involves a multi-step process. The initial step often includes the diazotization of 5-anilinosulphonyl-2-methylphenylamine, followed by coupling with 7-hydroxynaphthalene-1,3-disulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors that maintain precise temperature and pH conditions. The process involves continuous monitoring and adjustment to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the compound.
Reduction: Often used to break down the compound into simpler molecules.
Substitution: Common in modifying the functional groups attached to the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or sulfonating agents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or simpler aromatic compounds.
Aplicaciones Científicas De Investigación
8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo group (-N=N-) plays a crucial role in its color properties, while the sulfonic acid groups enhance its solubility in water. The mechanism involves the absorption of light, leading to electronic transitions that result in visible coloration.
Comparación Con Compuestos Similares
Similar Compounds
- 8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid
- This compound sodium salt
- This compound potassium salt
Uniqueness
Compared to similar compounds, this compound stands out due to its superior stability and intense coloration. Its unique combination of functional groups allows for versatile applications across various fields.
Propiedades
Número CAS |
85409-52-5 |
|---|---|
Fórmula molecular |
C23H19N3O9S3 |
Peso molecular |
577.6 g/mol |
Nombre IUPAC |
7-hydroxy-8-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C23H19N3O9S3/c1-14-7-9-17(36(28,29)26-16-5-3-2-4-6-16)12-19(14)24-25-23-20(27)10-8-15-11-18(37(30,31)32)13-21(22(15)23)38(33,34)35/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35) |
Clave InChI |
BFOCEYMSLGHCAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



